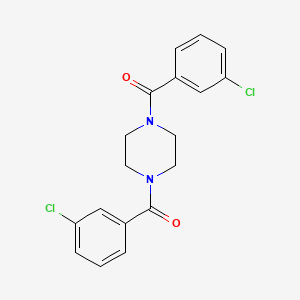
1,4-Bis(3-chlorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3-chlorobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine rings are important heterocyclic targets in organic synthesis and are useful synthetic intermediates or intricate parts of biologically active molecules. This compound is characterized by the presence of two 3-chlorobenzoyl groups attached to the nitrogen atoms of the piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(3-chlorobenzoyl)piperazine can be synthesized through the reaction of piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The reaction conditions involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(3-chlorobenzoyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chlorobenzoyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.
Reduction Reactions: Reduced products such as alcohols.
Applications De Recherche Scientifique
1,4-Bis(3-chlorobenzoyl)piperazine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis(3-chlorobenzoyl)piperazine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(phthalimido)piperazine
- Bis(3-aminopropyl)piperazine
- 2,3-Dihydro-phthalazine-1,4-dione
- Bis(3,4-aminophenol)piperazine
Uniqueness
1,4-Bis(3-chlorobenzoyl)piperazine is unique due to the presence of 3-chlorobenzoyl groups, which impart specific chemical and biological properties. The chlorine atoms in the benzoyl groups can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s potential biological activities make it a valuable target for medicinal chemistry research.
Propriétés
Formule moléculaire |
C18H16Cl2N2O2 |
|---|---|
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
[4-(3-chlorobenzoyl)piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2 |
Clé InChI |
JSSGLKUGHVIUAV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B12461333.png)

![N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B12461345.png)
![N'-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12461350.png)


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide](/img/structure/B12461366.png)
![N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}hexanamide](/img/structure/B12461367.png)
![4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid](/img/structure/B12461373.png)
![N-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12461381.png)
![2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12461395.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461396.png)
![4-({[5-Oxo-5-({4-[(propan-2-yloxy)carbonyl]phenyl}amino)pentanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461400.png)
![4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate](/img/structure/B12461405.png)
